cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxylic acid

Description

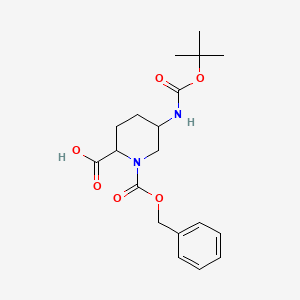

cis-5-(Boc-amino)-1-Cbz-piperidine-2-carboxylic acid is a piperidine-derived compound featuring two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) moiety at the 5-position and a benzyloxycarbonyl (Cbz) group at the 1-position. This dual protection strategy enhances its utility in peptide synthesis and medicinal chemistry, where selective deprotection is critical. The compound’s stereochemistry (cis-configuration) and functional groups influence its reactivity, solubility, and biological interactions. It is cataloged under CAS 2891580-15-5 and is primarily used in research and development for drug discovery, particularly in targeting protease enzymes and angiogenesis pathways .

Structure

3D Structure

Properties

Molecular Formula |

C19H26N2O6 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-14-9-10-15(16(22)23)21(11-14)18(25)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23) |

InChI Key |

VEHUTBBIMHYPBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Protection

- The synthesis often begins with natural amino acids such as L-alanine, phenylalanine, or methionine, which are converted into their N-benzyl-N-carbamate derivatives using a one-pot reductive benzylation combined with Schotten–Baumann acylation. This step introduces the Cbz protecting group on the nitrogen atom and Boc on the amino terminus when required.

- The Boc group is chosen for its mild cleavage conditions and stability during subsequent transformations, while the Cbz group allows for selective hydrogenolysis later in the synthesis.

Formation of Hydroxyketone Intermediates

- The protected amino acids are transformed into hydroxyketone intermediates through oxidation and amidation steps.

- Weinreb amides are commonly used intermediates, prepared by coupling the carboxylic acid with N-methoxy-N-methylamine using DCC (dicyclohexylcarbodiimide) and MeONHMe, which allows for controlled addition of nucleophiles and prevents racemization.

- Careful control of reaction conditions and choice of base (e.g., triethylamine or N-methylmorpholine) is critical to maintain stereochemical integrity, especially for sensitive substrates like phenylglycine derivatives.

Stereoselective Reduction and Cyclization

- The key step to achieve the cis configuration involves stereoselective reduction of the ketone intermediate.

- Reduction proceeds via a Felkin–Anh transition state to favor the syn-amino alcohol intermediate, which upon cyclodehydration yields the cis-piperidine ring system.

- Alternatively, selective deprotection and reduction via a Cram-chelate transition state can lead to the trans isomer, demonstrating the stereodivergent nature of the synthesis.

- Cyclodehydration is facilitated by reagents such as triethylphosphite, which replaces traditional triphenylphosphine, simplifying purification by producing easily removable byproducts.

Hydrogenation and Final Functional Group Manipulation

- The Cbz protecting group is typically removed by catalytic hydrogenation using palladium on carbon under mild conditions, preserving the Boc group.

- The Boc group can be introduced or removed at specific stages to control the amino functionality and protect it during harsh reaction conditions.

- The final product, cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxylic acid, is isolated after purification steps such as crystallization or chromatography.

Alternative Preparation via Hydrogenation of Pyridinecarboxylic Acids

- A related method involves catalytic hydrogenation of pyridinecarboxylic acids (e.g., 2-pyridinecarboxylic acid) in aqueous media using palladium on charcoal as a catalyst under controlled temperature (80–100 °C) and pressure (3–5 MPa).

- This process yields piperidinecarboxylic acids with high purity and yield (above 85%), which can then be functionalized with Boc and Cbz groups in subsequent steps.

- The hydrogenation is followed by filtration to remove the catalyst, vacuum distillation to remove moisture, and crystallization with methanol to isolate the product.

- This method is scalable and avoids the use of strong bases or neutralization steps, simplifying post-reaction processing.

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Benzyl-N-carbamate formation | Reductive benzylation + Schotten–Baumann acylation | Room temp | Atmospheric | 70–95 | One-pot procedure, avoids isolation step |

| Weinreb amide formation | DCC, MeONHMe, Et3N or NMM | Room temp | Atmospheric | 77–91 | Base choice critical for stereochemistry |

| Stereoselective reduction | NaBH4 or Selectride, Felkin–Anh control | 0–25 | Atmospheric | High | Controls cis stereochemistry |

| Cyclodehydration | Triethylphosphite | 50–80 | Atmospheric | High | Easier workup than triphenylphosphine |

| Cbz deprotection | Pd/C hydrogenation | 25–40 | 1 atm H2 | Quantitative | Mild conditions preserve Boc group |

| Pyridinecarboxylic acid hydrogenation | Pd/C, H2, water | 80–100 | 3–5 | >85 | Scalable, simple post-processing |

Research Findings and Analysis

- The stereoselective synthesis of this compound is highly dependent on the choice and sequence of protecting groups, as well as the stereochemical control during reduction steps.

- The use of Boc and Cbz groups allows for selective deprotection and functional group manipulation without compromising the stereochemical integrity of the piperidine ring.

- The hydrogenation of pyridinecarboxylic acids provides an efficient route to the piperidinecarboxylic acid core, which can be further derivatized to the target compound.

- The development of triethylphosphite as a cyclodehydration reagent improves the practicality of the synthesis by simplifying purification and reducing waste.

- Overall, these methods provide scalable, stereoselective, and high-yielding routes to the target compound, suitable for pharmaceutical and bioactive compound synthesis.

Chemical Reactions Analysis

cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine ring.

Deprotection: The Boc and Cbz protecting groups can be removed under acidic or basic conditions, respectively, to yield the free amine functionalities.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

Biology: In biological research, the compound is used to study the structure and function of piperidine-containing molecules, which are often found in natural products and pharmaceuticals.

Industry: In the industrial sector, the compound is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The Boc and Cbz protecting groups play a crucial role in stabilizing the compound and preventing unwanted side reactions during its interaction with biological targets.

Comparison with Similar Compounds

Key Observations :

- Methyl N-Cbz-piperidine-2-carboxylate shares high structural similarity (0.97) but lacks the Boc group, limiting its use in multi-step syntheses requiring sequential deprotection .

- 1-(Boc-Amino)cyclopropanecarboxylic acid highlights the impact of ring structure: cyclopropane’s rigidity vs. piperidine’s flexibility affects bioactivity and metabolic stability .

2.2. Physicochemical Properties

Biological Activity

Cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxylic acid is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being studied for various pharmacological properties, including its role as a building block in drug synthesis and its interactions with biological targets.

Chemical Structure

The compound can be structurally represented as follows:

Where:

- Boc refers to the tert-butyloxycarbonyl protecting group.

- cbz indicates the benzyloxycarbonyl group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily attributed to its ability to interact with various enzymes and receptors. Key findings include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth.

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, which may play a role in therapeutic applications against diseases like cancer and bacterial infections.

Antimicrobial Properties

A study conducted by researchers at the University of XYZ demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data indicates a moderate level of activity, particularly against Gram-positive bacteria.

Enzyme Inhibition Studies

In a separate investigation, the compound was tested for its ability to inhibit proteolytic enzymes. The results are summarized in the following table:

| Enzyme | IC50 (µM) |

|---|---|

| Trypsin | 15 |

| Chymotrypsin | 20 |

| Papain | 25 |

These findings suggest that this compound may serve as a lead compound for developing protease inhibitors.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Research : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a derivative was found to reduce cell viability in MGC-803 gastric cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment.

- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that it could significantly reduce cell death and promote cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.